5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 5-amino-4-bromopyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14/h3-5H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZSWBMUJWOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The CDC method employs N-amino-2-iminopyridines and β-dicarbonyl compounds (e.g., β-ketoesters) under oxidative conditions. For brominated derivatives, the starting N-amino-2-iminopyridine must contain a bromine substituent at the desired position. For example, 4-bromo-1-amino-2-imino-1,2-dihydropyridine reacts with ethyl acetoacetate to form the target compound.
Key Steps:
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Nucleophilic Addition : The enol form of the β-ketoester attacks the electrophilic carbon of the N-amino-2-iminopyridine.
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Oxidative Dehydrogenation : Molecular oxygen (O₂) facilitates dehydrogenation, forming the pyrazolo[1,5-a]pyridine core.
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Cyclization and Elimination : Intramolecular cyclization followed by water elimination yields the final product.
Optimization Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Acetic Acid Loading | 6 equivalents | 74% → 94% |
| Atmosphere | O₂ (1 atm) | 94% vs. 6% (Ar) |
| Catalyst | None required | - |
Post-Synthetic Functionalization
Bromination of Pyrazolo[1,5-a]pyridine Intermediates
Bromination can be achieved using electrophilic brominating agents (e.g., NBS or Br₂) or directed ortho-metalation. For example, 5-amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester undergoes regioselective bromination at position 4 using HBr/H₂O₂.
Challenges:
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Competing side reactions (e.g., over-bromination).
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Steric hindrance from the ester group limits bromination to position 4.
Cycloaddition Approaches
[3+2] Cycloaddition of N-Aminopyridines and Enaminones
This method utilizes N-aminopyridines and brominated enaminones to form the pyrazolo[1,5-a]pyridine core in a single step. The amino group is introduced via the N-aminopyridine starting material, while bromine is incorporated into the enaminone.
Example Protocol:
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React 4-bromo-1-aminopyridine with ethyl 3-(dimethylamino)propenoate.
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Heat at 80°C in ethanol for 12 hours.
Comparative Analysis of Methods
Case Study: Scalable Synthesis
A representative synthesis of 5-amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is outlined below:
Procedure:
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like aryl boronic acids can be used in Suzuki coupling reactions to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents like sodium borohydride can be used to reduce the amino group.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester serves as a scaffold for drug development. Its structure allows for modifications that can enhance biological activity against various diseases. Notably, it has been investigated for:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in cell lines such as HeLa and DU 205.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Biological Studies
Research involving this compound often focuses on understanding its interactions with biological targets. It has been used in studies to explore:
- Mechanisms of Action : The compound can inhibit specific enzymes by binding to their active sites, which may lead to various pharmacological effects.
- Target Identification : Investigations into which enzymes or receptors the compound interacts with can provide insights into its therapeutic potential.
Industrial Applications
Beyond medicinal uses, 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can be utilized in the synthesis of more complex molecules for industrial applications. This includes:
- Materials Science : It can be incorporated into materials with specific properties.
- Agrochemicals : The compound's biological activity may extend to agricultural applications, including pest control formulations.
Comparative Analysis with Related Compounds
The biological activities of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can be compared with similar compounds in the pyrazole family:
| Compound Type | Similarity | Unique Features |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Structural similarity; both exhibit anticancer properties | Different substitution patterns leading to varied biological activities |
| Pyrazolo[1,5-a]pyrimidine | Related structure; potential for similar therapeutic uses | Distinct chemical properties influencing pharmacodynamics |
Case Studies and Research Findings
Several studies have documented the biological potential of derivatives of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine:
-
Anticancer Studies :
- Investigations have demonstrated that this compound inhibits cancer cell proliferation in vitro.
- Specific studies report IC50 values indicating its effectiveness against certain cancer cell lines.
-
Anti-inflammatory Activity :
- Research highlights its role in reducing inflammation markers in animal models.
- The compound's ability to modulate cytokine production has been documented.
-
Antimicrobial Efficacy :
- Various studies show its effectiveness against Gram-positive and Gram-negative bacteria.
- The mechanism behind its antimicrobial action is under investigation.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of pyrazolo-pyridine and pyrazolo-pyrimidine esters. Below is a detailed comparison with structurally related analogs, focusing on substituents, core variations, and implications for chemical properties:
Table 1: Structural and Functional Comparison
Key Observations
Core Variations: Pyrazolo[1,5-a]pyridine derivatives (e.g., target compound) exhibit planar aromatic systems, while pyrimidine-based analogs (e.g., Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) introduce additional nitrogen atoms, altering electron distribution and binding affinity .
Substituent Effects: The 5-amino-4-bromo combination in the target compound enables dual reactivity: the bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group participates in hydrogen bonding or amide formation .
Similarity Scores :
- Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (similarity score: 0.92) is the closest analog but differs in core structure, which may impact biological target selectivity .
Biological Activity
5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : Ethyl 5-amino-4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Molecular Formula : C10H10BrN3O2
- Molecular Weight : 284.11 g/mol
- CAS Number : 2407051-37-8
The biological activity of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various pharmacological effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains.
Biological Activity Overview
Case Studies and Research Findings
Several studies have highlighted the biological potential of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine derivatives:
- Anticancer Studies :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Comparative Analysis with Related Compounds
The biological activities of 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester can be compared with similar compounds in the pyrazole family:
| Compound Type | Similarity | Unique Features |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Structural similarity; both exhibit anticancer properties | Different substitution patterns leading to varied biological activities |
| Pyrazolo[1,5-a]pyrimidine | Related structure; potential for similar therapeutic uses | Distinct chemical properties influencing pharmacodynamics |
Q & A
Q. What are the standard synthetic routes for synthesizing 5-Amino-4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester?
A common approach involves cyclization of methyl 5-amino-1H-pyrazole-4-carboxylate with β-keto esters under acidic conditions. For example, reacting methyl 5-amino-1H-pyrazole-4-carboxylate with a brominated β-keto ester precursor in acetic acid at 80°C yields the pyrazolo[1,5-a]pyridine core. Subsequent bromination at position 4 can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Ethyl esterification is typically introduced via esterification of the carboxylic acid intermediate using ethanol under acid catalysis .
Q. How is the bromo substituent introduced at position 4 of the pyrazolo[1,5-a]pyridine core?
Bromination at position 4 is often performed post-cyclization. Electrophilic bromination using reagents such as NBS or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) selectively targets the electron-rich position 4. Alternatively, pre-functionalized brominated β-keto ester precursors can be used during cyclization to directly incorporate the bromo group .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
1H and 13C NMR are critical for confirming the core structure and substituent positions. IR spectroscopy verifies the presence of ester carbonyl (C=O, ~1700 cm⁻¹) and amino groups (N-H, ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. For tautomeric or conformational ambiguities, 2D NMR (e.g., COSY, NOESY) is employed .
Advanced Questions
Q. How can reaction conditions be optimized to minimize by-products during cyclization?
Key parameters include temperature control and reaction time. For example, maintaining temperatures ≤80°C during cyclization prevents acidolytic cleavage of protecting groups (e.g., Boc), which can generate undesired by-products. Prolonged heating should be avoided, as it may degrade intermediates. Solvent choice (e.g., acetic acid vs. methanol) also influences reaction efficiency .
Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyridine scaffold?
Position 7 can be functionalized via nucleophilic substitution or metal-catalyzed cross-coupling. For example, silylformamidine-mediated reactions introduce aminoalkyl groups, while Suzuki-Miyaura coupling with boronic acids adds aryl/heteroaryl moieties. Pre-functionalized enamine or β-keto ester precursors are also used to introduce substituents during cyclization .
Q. How can contradictions in NMR data due to tautomerism or dynamic exchange be resolved?
Variable-temperature NMR (VT-NMR) or solvent-dependent studies help distinguish tautomeric forms. For instance, in DMSO-d₆, hydrogen bonding stabilizes certain tautomers, while in CDCl₃, dynamic exchange may broaden signals. 2D NMR techniques (e.g., HSQC, HMBC) clarify through-space and through-bond correlations, resolving ambiguities in substituent positioning .
Q. What is the role of the ethyl ester group in facilitating further derivatization?
The ethyl ester acts as a versatile handle for downstream modifications. Hydrolysis with LiOH in aqueous methanol converts it to a carboxylic acid, which can be activated (e.g., using bis(pentafluorophenyl) carbonate, BPC) for amidation with primary or secondary amines. This strategy is critical for generating carboxamide libraries for biological screening .
Q. How does the compound’s stability vary under different pH and temperature conditions?
The ester group is susceptible to hydrolysis under basic conditions (pH >10) or prolonged exposure to moisture. Storage at 4°C in anhydrous solvents (e.g., DMSO or dry DMF) enhances stability. Thermal degradation studies indicate decomposition above 120°C, necessitating cautious handling during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
